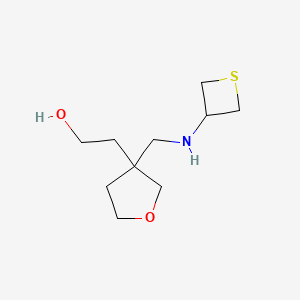
2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol is a complex organic compound that features a thietane ring, a tetrahydrofuran ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol involves multiple steps, typically starting with the formation of the thietane ring. Thietanes can be synthesized through various methods, including nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, and ring expansions . The tetrahydrofuran ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition reactions and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thietane ring to a thiol.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as antiviral or anticancer agents.
Mechanism of Action
The mechanism by which 2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol exerts its effects would depend on its specific interactions with molecular targets. The thietane and tetrahydrofuran rings may allow the compound to bind to specific enzymes or receptors, modulating their activity. The ethanol group could also play a role in its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane and tetrahydrofuran derivatives, such as:
Thietanose nucleosides: These compounds have antiviral activity and share the thietane ring structure.
Spirothietanes: These compounds feature a spirocyclic structure with a thietane ring and have been studied for their biological activity.
Uniqueness
What sets 2-(3-((Thietan-3-ylamino)methyl)tetrahydrofuran-3-yl)ethan-1-ol apart is the combination of the thietane and tetrahydrofuran rings with an ethanol group, which may confer unique chemical and biological properties. This structural uniqueness could lead to novel applications and interactions not seen with other similar compounds.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-[3-[(thietan-3-ylamino)methyl]oxolan-3-yl]ethanol |
InChI |
InChI=1S/C10H19NO2S/c12-3-1-10(2-4-13-8-10)7-11-9-5-14-6-9/h9,11-12H,1-8H2 |
InChI Key |
VTWIRFHERUUBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCO)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


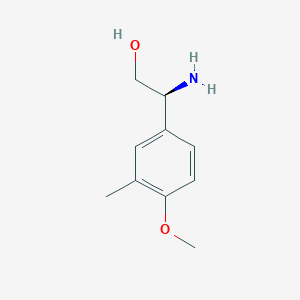
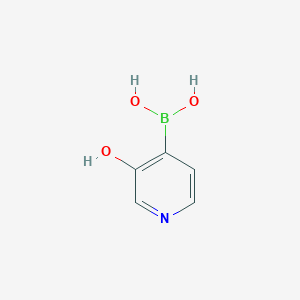
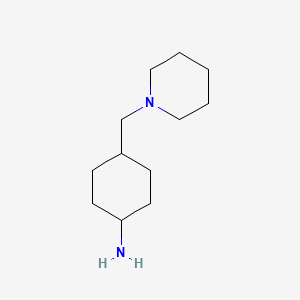
![1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12983105.png)
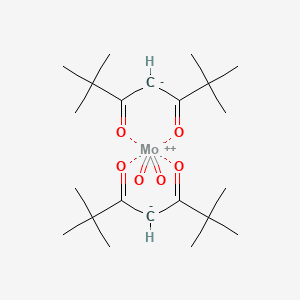
![4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B12983111.png)
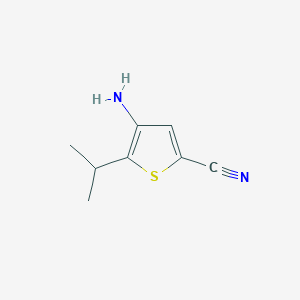
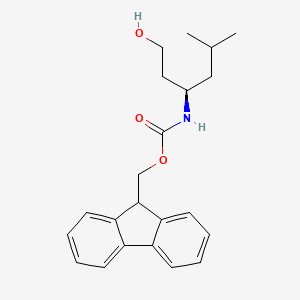
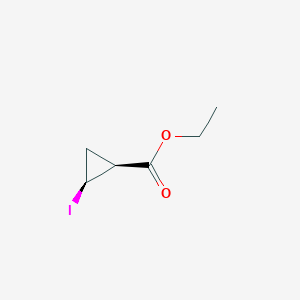
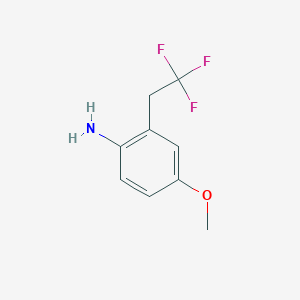
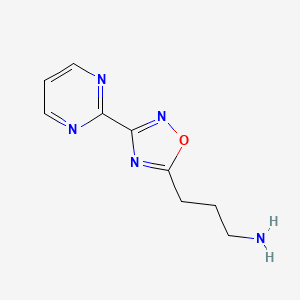
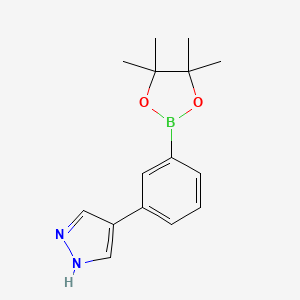
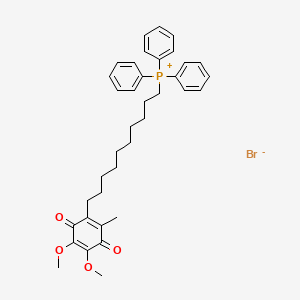
![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B12983181.png)
